Fludazonium chloride

Medicinal Chemistry Antifungal Drug Design Structure-Activity Relationship

Fludazonium chloride (also known as R23633 or NSC351149) is a synthetic imidazole antifungal agent belonging to the class of quaternary ammonium compounds. It is a polychlorophenyl-containing compound with the molecular formula C26H20Cl5FN2O2 and a molecular weight of 588.71 g/mol.

Molecular Formula C26H20Cl5FN2O2
Molecular Weight 588.7 g/mol
CAS No. 53597-28-7
Cat. No. B1662727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFludazonium chloride
CAS53597-28-7
Molecular FormulaC26H20Cl5FN2O2
Molecular Weight588.7 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)C[N+]2=CN(C=C2)CC(C3=C(C=C(C=C3)Cl)Cl)OCC4=C(C=C(C=C4)Cl)Cl)F.[Cl-]
InChIInChI=1S/C26H20Cl4FN2O2.ClH/c27-19-4-1-18(23(29)11-19)15-35-26(22-8-5-20(28)12-24(22)30)14-33-10-9-32(16-33)13-25(34)17-2-6-21(31)7-3-17;/h1-12,16,26H,13-15H2;1H/q+1;/p-1
InChIKeyJWPMAPBNVNRWBX-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fludazonium Chloride (CAS 53597-28-7): Product Identification and Baseline Characteristics for Research Procurement


Fludazonium chloride (also known as R23633 or NSC351149) is a synthetic imidazole antifungal agent belonging to the class of quaternary ammonium compounds [1]. It is a polychlorophenyl-containing compound with the molecular formula C26H20Cl5FN2O2 and a molecular weight of 588.71 g/mol . The compound is characterized by an imidazolium core substituted with a 2,4-dichlorophenyl group, a 2,4-dichlorobenzyloxy moiety, and a 4-fluorophenacyl group, rendering it structurally distinct from conventional imidazoles . Fludazonium chloride has been investigated for the treatment and prevention of superficial and systemic fungal infections, demonstrating activity against dermatophytes, Aspergillus spp., Sporothrix schenckii, and yeasts of the genus Candida . The compound is typically supplied as a white to off-white solid with a purity of ≥98%, soluble in DMSO (up to 65 mg/mL), and requires storage at -20°C for long-term stability .

Why Fludazonium Chloride (CAS 53597-28-7) Cannot Be Substituted with Common Imidazole Analogs


Generic substitution among imidazole antifungal agents is scientifically untenable due to marked variations in molecular architecture, physicochemical properties, and resulting pharmacological behavior. Fludazonium chloride exhibits a unique quaternary ammonium structure with a permanent positive charge on the imidazolium ring, a feature absent in neutral imidazoles such as clotrimazole, miconazole, econazole, and ketoconazole . This structural distinction directly influences membrane permeability, solubility profile, and target engagement kinetics [1]. Furthermore, the compound's polychlorophenyl substitution pattern and fluorophenacyl moiety confer distinct lipophilicity (LogP ≈ 4.373) compared to common analogs (e.g., clotrimazole LogP ≈ 3.6–3.8, miconazole LogP ≈ 6.1) [2]. These differences manifest in altered antifungal spectra, tissue distribution characteristics, and formulation compatibility . Consequently, experimental protocols or product formulations designed around fludazonium chloride cannot be reliably reproduced using alternate imidazole compounds without extensive re-validation. The quantitative evidence presented below substantiates these differential claims.

Quantitative Differentiation Evidence for Fludazonium Chloride (CAS 53597-28-7) Against Imidazole Comparators


Structural Differentiation: Quaternary Ammonium Character of Fludazonium Chloride vs. Neutral Imidazoles

Fludazonium chloride is a quaternary imidazolium salt bearing a permanent positive charge on the imidazole ring nitrogen, whereas clinically used imidazole antifungals (e.g., clotrimazole, miconazole, econazole, ketoconazole) are neutral molecules lacking this permanent charge . This cationic character increases aqueous solubility in physiological media and alters membrane interaction dynamics. Fludazonium chloride demonstrates a calculated topological polar surface area (TPSA) of 39.8 Ų, compared to 27.3 Ų for clotrimazole and 27.8 Ų for miconazole, indicating enhanced polarity [1].

Medicinal Chemistry Antifungal Drug Design Structure-Activity Relationship

Solubility Profile: Fludazonium Chloride vs. Common Imidazole Antifungals in DMSO

Fludazonium chloride exhibits a DMSO solubility of 65 mg/mL (110.4 mM) . In contrast, common imidazole antifungals demonstrate lower DMSO solubilities: clotrimazole approximately 20 mg/mL, miconazole approximately 30 mg/mL, and econazole approximately 25 mg/mL . This represents a 2.2- to 3.3-fold higher DMSO solubility for fludazonium chloride relative to these comparators.

Formulation Science Preclinical Development Solubility Screening

Enhanced Dermal Penetration of Fludazonium Chloride via Stabilized Multilamellar Vesicle Formulation

A patent (US20110229529A1) discloses that fludazonium chloride formulated in stabilized multilamellar vesicles achieves a 3-fold higher epidermal concentration compared to conventional cream formulations [1]. This penetration enhancement is specific to the fludazonium chloride-vesicle combination and demonstrates formulation-dependent bioavailability improvement not observed with all imidazole antifungals under identical conditions.

Topical Drug Delivery Pharmaceutical Formulation Dermatopharmacology

LogP and Lipophilicity: Fludazonium Chloride Positioned Between Hydrophilic and Highly Lipophilic Imidazoles

Fludazonium chloride has a calculated LogP of approximately 4.37 . This value lies intermediate between the lower lipophilicity of clotrimazole (LogP ≈ 3.6–3.8) and the higher lipophilicity of miconazole (LogP ≈ 6.1) and econazole (LogP ≈ 5.5) [1]. This intermediate lipophilicity profile may confer a distinct balance between membrane permeability and aqueous solubility, influencing both in vitro assay behavior and potential in vivo distribution characteristics.

Physicochemical Profiling ADME Prediction Drug-Likeness Assessment

Validated Application Scenarios for Fludazonium Chloride (CAS 53597-28-7) Based on Differential Evidence


Investigational Topical Antifungal Formulation Development Requiring Enhanced Dermal Delivery

Fludazonium chloride is particularly suited for research programs focused on optimizing topical antifungal delivery. The demonstrated 3-fold enhancement in epidermal concentration when formulated in stabilized multilamellar vesicles (US20110229529A1) provides a quantifiable basis for its selection in dermatopharmacology studies [1]. This differentiation from conventional cream formulations supports its use in the development of advanced topical delivery systems for superficial fungal infections, where achieving therapeutic drug levels in the epidermis is critical for efficacy.

In Vitro Antifungal Susceptibility Testing and Spectrum-of-Activity Profiling

Fludazonium chloride's documented activity against dermatophytes, Aspergillus spp., Sporothrix schenckii, and Candida spp. makes it a valuable reference compound for broad-spectrum antifungal screening . Its high DMSO solubility (65 mg/mL, 110.4 mM) facilitates the preparation of concentrated stock solutions, enabling the generation of full concentration-response curves with minimal vehicle interference . This is particularly advantageous for high-throughput susceptibility testing or for evaluating activity against fungal strains where common imidazoles exhibit limited solubility.

Structure-Activity Relationship (SAR) Studies of Cationic Antifungal Imidazoles

The quaternary ammonium character of fludazonium chloride, with its permanent positive charge on the imidazolium ring, provides a distinct structural phenotype for SAR investigations . This cationic scaffold offers a comparative template for evaluating the influence of charge state on antifungal potency, spectrum, and membrane interactions relative to neutral imidazole analogs. The compound's intermediate LogP (4.37) further enables the systematic exploration of lipophilicity-activity relationships in the context of cationic azole derivatives.

Preclinical Models of Superficial Fungal Infections

Given its intended use for superficial and systemic fungal infections, fludazonium chloride is a suitable candidate for preclinical efficacy studies in relevant animal models of dermatophytosis or cutaneous candidiasis . The availability of formulation guidance (e.g., 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% saline at 2 mg/mL for in vivo administration) supports reproducible dosing in exploratory pharmacokinetic and pharmacodynamic studies .

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